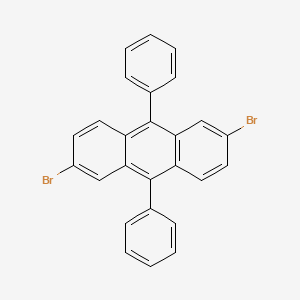

2,6-Dibromo-9,10-diphenylanthracene

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dibromo-9,10-diphenylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRYGSKSLDELAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-diphenylanthracene typically involves a multi-step process. One common method starts with the bromination of 9,10-diphenylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is typically purified using column chromatography or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-9,10-diphenylanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

Reduction Reactions: Reduction of the bromine atoms can yield 9,10-diphenylanthracene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution Products: Various substituted anthracenes depending on the nucleophile used.

Oxidation Products: Anthraquinone derivatives.

Reduction Products: 9,10-Diphenylanthracene.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

DBDPA is primarily utilized as a blue light-emitting material in OLEDs. Its ability to emit light efficiently at specific wavelengths makes it suitable for use in displays and lighting applications. The compound's photophysical properties, including high fluorescence quantum yields and favorable energy levels, contribute to the performance of OLEDs. Research indicates that modifications to the anthracene structure can optimize these properties for enhanced device performance .

Organic Photovoltaics (OPVs)

In OPVs, DBDPA serves as an electron donor or acceptor material. Its structural characteristics allow for effective charge separation and transport, which are critical for improving the efficiency of solar cells. Studies have shown that incorporating DBDPA into polymer blends can significantly enhance the overall power conversion efficiency of OPVs by optimizing light absorption and charge mobility .

Photonic Devices

Triplet–Triplet Annihilation Upconversion (TTA-UC)

DBDPA has been investigated as an annihilator in TTA-UC systems. In these applications, it facilitates the conversion of low-energy photons into higher-energy emissions, which is valuable for improving the efficiency of solar cells and other photonic devices. The compound's ability to undergo efficient triplet state interactions enhances upconversion processes, making it a promising candidate for future photonic applications .

Case Study 1: OLED Performance Enhancement

A study published in Nature Communications examined the use of DBDPA in OLEDs where it was incorporated into a host matrix to improve blue emission stability and efficiency. The results indicated that devices utilizing DBDPA exhibited a significant increase in luminous efficacy compared to traditional blue-emitting materials. The study highlighted the importance of structural modifications in enhancing device performance .

Case Study 2: TTA-UC Systems

Research conducted by Smith et al. explored the application of DBDPA as an annihilator in TTA-UC systems alongside platinum octaethylporphyrin (PtOEP). The findings demonstrated that DBDPA effectively increased the upconversion quantum yield beyond that of conventional materials like 9,10-diphenylanthracene (DPA). This study underscored the potential of DBDPA in advancing energy conversion technologies .

Wirkmechanismus

The mechanism by which 2,6-Dibromo-9,10-diphenylanthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. In OLEDs, it acts as an emitter, where the excited state of the molecule releases energy in the form of light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device architecture .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,6-Dibromo-9,10-di(2-naphthyl)anthracene

- Structure : Replaces phenyl groups with 2-naphthyl substituents.

- Molecular Formula : C₃₄H₂₀Br₂; Molecular Weight : 588.34 g/mol .

- Key Differences :

- Applications : Used in organic light-emitting diodes (OLEDs) and as a building block for near-infrared (NIR) fluorophores .

2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene

- Structure : Features 4-tert-butylphenyl groups at the 9- and 10-positions.

- Molecular Formula : C₃₄H₃₂Br₂; Molecular Weight : 600.43 g/mol .

- Key Differences :

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

2,6-Dibromo-9,10-dihydroanthracene

- Structure : Anthracene core reduced to 9,10-dihydroanthracene.

- Molecular Formula : C₁₄H₁₀Br₂; Molecular Weight : 338.04 g/mol .

- Key Differences: The loss of aromaticity in the central ring reduces conjugation, leading to a higher bandgap and blue-shifted optical properties compared to fully aromatic analogs . Serves as a precursor in palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) for functionalized anthracene derivatives .

9,10-Diphenylanthracene (Non-Brominated Analog)

- Structure : Lacks bromine atoms at the 2- and 6-positions.

- Key Differences :

Comparative Data Table

Biologische Aktivität

2,6-Dibromo-9,10-diphenylanthracene (DBDPA) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H16Br2

- Molecular Weight : 488.22 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% (HPLC) .

The biological activity of DBDPA is primarily attributed to its ability to interact with various cellular components. The mechanisms include:

- Fluorescence Properties : DBDPA exhibits strong fluorescence, which can be utilized in biological imaging and sensing applications. Studies have shown that the fluorescence can be tuned by modifying the π-conjugation length or incorporating intramolecular charge transfer transitions, resulting in different emission colors from deep blue to green .

- Cellular Interaction : DBDPA has been investigated for its potential to modulate cellular signaling pathways. It may influence gene expression and metabolic processes, thereby impacting cell viability and proliferation .

Antioxidant Activity

Research indicates that DBDPA possesses antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals, thereby reducing cellular damage .

Antimicrobial Properties

DBDPA has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial membranes or inhibit key metabolic pathways in microbes, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

- Fluorescent Properties in Biological Applications

- Antioxidant Effects

-

Antimicrobial Efficacy

- A series of experiments tested DBDPA against various bacterial strains. Results indicated a significant reduction in bacterial growth, showcasing its potential utility as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,6-Dibromo-9,10-diphenylanthracene?

The compound is typically synthesized via halogenation of anthracene derivatives. A common method involves:

- Sandmeyer Reaction : Bromination of 2,6-diaminoanthraquinone using tert-butyl nitrite (tBuONO) and CuBr₂ in acetonitrile at 65°C for 2 hours, followed by HCl quenching and recrystallization in 1,4-dioxane .

- Reductive Bromination : Reduction of 2,6-dibromo-9,10-anthraquinone using hydroiodic acid (HI), red phosphorus, and iodine at 140°C for 3 days, yielding a crystalline product after recrystallization in ethanol .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst under reflux conditions .

Key Considerations :

- Purity (>98% HPLC) is critical for photophysical applications.

- Reaction yields vary with catalyst loading (e.g., 0.18 mmol Pd(PPh₃)₄ per 7.3 mmol substrate) and solvent choice (toluene/water mixtures preferred for cross-coupling) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR. For example, vinyl protons in coupled products appear at δ 6.12 (J = 18.4 Hz) .

- HPLC : Purity analysis using C18 columns with mobile phases like hexane/EtOAc, achieving >98% purity thresholds .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 488.22 for C₂₆H₁₆Br₂) validates molecular composition .

- Cyclic Voltammetry : Determine redox potentials (e.g., vs. Fc/Fc⁺) in CH₂Cl₂ or PhCl with Bu₄NPF₆ electrolyte .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity across studies?

Discrepancies often arise from:

- Catalyst Efficiency : Pd(PPh₃)₄ vs. newer catalysts (e.g., Pd(OAc)₂ with ligand systems).

- Purification Methods : Column chromatography (silica/hexane-EtOAc) vs. recrystallization (ethanol or 1,4-dioxane) .

- Reaction Time/Temperature : Extended heating (e.g., 3 days in HI) improves crystallinity but may degrade sensitive substituents .

Methodological Recommendations :

- Optimize via Design of Experiments (DoE) to isolate critical variables.

- Use TLC/HPLC for real-time monitoring of intermediates.

Q. What are the photophysical properties of this compound, and how are they measured?

- Photoluminescence Quantum Yield (PLQY) : Measured relative to 9,10-diphenylanthracene (95% in cyclohexane) using integrating spheres. Solid-state PLQY requires crystalline powders to avoid quenching .

- Fluorescence Lifetimes : Time-correlated single-photon counting (TCSPC) with 405 nm excitation; typical lifetimes range 1–5 ns .

- Absorption/Emission Spectra : TD-DFT calculations (B3LYP/6-31G(d)) predict λmax shifts due to bromine’s heavy-atom effect .

Table 1 : Representative Photophysical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| PLQY (solution) | 75–85% | Relative to DPA standard | |

| Fluorescence Lifetime | 2.3 ns | TCSPC (Edinburgh Instruments) | |

| λabs/λem (toluene) | 380 nm / 420 nm | UV-Vis/Fluorometry |

Q. How is this compound applied in advanced materials, such as scintillating MOFs?

- Scintillation : Dicarboxy-9,10-diphenylanthracene derivatives are incorporated into hafnium-based MOFs for radioactive gas detection. The anthracene core enables fast, isotropic scintillation (τ < 10 ns) suitable for 3D sensing .

- Charge Transport : Bromine substituents enhance electron-deficient character, enabling n-type semiconductor behavior in organic electronics .

Synthetic Tip : Post-functionalize MOF linkers via Suzuki coupling to preserve porosity and luminescence .

Q. What computational methods are used to predict electronic properties?

- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~3.2 eV) and reorganization energies (λhole ≈ 0.3 eV) for charge transport studies .

- TD-DFT : Models excited-state geometries and emission spectra, correlating with experimental Stokes shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.